4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine - 88268-11-5

4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Catalog Number: EVT-2508087
CAS Number: 88268-11-5
Molecular Formula: C13H20N4
Molecular Weight: 232.331
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antifolate Activity: Cyclopenta[d]pyrimidine analogs have shown potent inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism and cell growth. This activity makes them promising candidates for anticancer therapy. []
  • Anti-microtubule Activity: Certain cyclopenta[d]pyrimidines exhibit anti-microtubule properties, disrupting microtubule dynamics and inhibiting cancer cell proliferation. []
  • Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism: Specific cyclopenta[d]pyrimidine derivatives demonstrate potent and selective antagonism towards the CRF1 receptor, implicated in stress responses and anxiety. This makes them potential therapeutic agents for anxiety and depression. []
  • CCR5 Receptor Antagonism: Some members of this class act as allosteric antagonists of the CCR5 receptor, which is involved in HIV entry into cells. This activity highlights their potential as antiviral agents. []
Synthesis Analysis
  • Condensation Reactions: These reactions involve condensing different starting materials with a cyclopentanone core possessing appropriate functional groups. For instance, the synthesis of various azolo[a]pyrimidines utilizes 2-hydroxymethylenecyclopentanone as a starting material. []
  • Cyclization Reactions: Cyclization of appropriately substituted pyrimidine derivatives can lead to the formation of cyclopenta[d]pyrimidine rings. One example involves acid-catalyzed ring-closure of a substituted pyrimidine derivative to yield a tetrahydroquinazolinedione, which can be further modified. []
  • Nucleophilic Substitution: This approach utilizes a pre-formed cyclopenta[d]pyrimidine scaffold with a leaving group, allowing for the introduction of various substituents via nucleophilic attack. The synthesis of enantiomeric thieno[2,3-d]pyrimidin-4-amine derivatives exemplifies this approach. []
Molecular Structure Analysis
  • Substituents on the cyclopentane and pyrimidine rings: These substituents influence the compound's binding affinity to target proteins and its overall physicochemical properties. [, ]
  • Stereochemistry: For chiral cyclopenta[d]pyrimidines, the absolute configuration at stereogenic centers can dramatically impact biological activity, as seen in the differential antitumor activity of R- and S-enantiomers of thieno[2,3-d]pyrimidin-4-amine derivatives. []
  • Presence of additional fused heterocycles: Fusing additional heterocyclic rings to the cyclopenta[d]pyrimidine core can modulate its properties and introduce new functionalities. Examples include isoxazolo[5′,4′:4,5]thiazolo[3,2-a]thieno pyrimidines and cyclopenta[d]thieno[2,3-b]pyridines. [, ]
Mechanism of Action
  • DHFR Inhibition: Cyclopenta[d]pyrimidine antifolates bind to the active site of DHFR, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This disrupts folate metabolism and ultimately inhibits DNA synthesis and cell proliferation. []
  • Microtubule Disruption: Certain cyclopenta[d]pyrimidines interfere with microtubule dynamics, possibly by binding to tubulin and preventing its polymerization or depolymerization. This disruption inhibits cell division and induces apoptosis in cancer cells. []
  • Receptor Antagonism: Cyclopenta[d]pyrimidines acting as receptor antagonists compete with endogenous ligands for binding to their specific receptors. For instance, CRF1 antagonists block the binding of CRF, inhibiting downstream signaling pathways involved in stress and anxiety responses. [, ]
Physical and Chemical Properties Analysis
  • Solubility: Substituents significantly influence the solubility of these compounds. Polar groups like amines and hydroxyls enhance water solubility, while hydrophobic groups like alkyl chains and aromatic rings increase lipophilicity. [, , ]
Applications
  • Anticancer Agents: The potent DHFR inhibitory and anti-microtubule activities of some cyclopenta[d]pyrimidines make them promising candidates for developing novel anticancer therapeutics. [, , , ]
  • Anti-anxiety and Antidepressant Drugs: Cyclopenta[d]pyrimidines with selective CRF1 receptor antagonism have potential as therapeutic agents for anxiety disorders, depression, and other stress-related conditions. []
  • Antiviral Agents: The demonstrated antagonism of the CCR5 receptor by certain cyclopenta[d]pyrimidines suggests their potential as antiviral agents, particularly against HIV. []

N-[4-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic Acid (Compound 1)

  • Compound Description: This compound is a potent dihydrofolate reductase (DHFR) inhibitor and exhibits significant antitumor activity. It served as a basis for structural modifications in the development of new cyclopenta[d]pyrimidine-based antifolates [].

N-[4-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)-2-methylpropyl]benzoyl]-L-glutamic Acid (Compound 2a)

  • Compound Description: This analog represents a 10-methyl derivative of Compound 1 and exhibits even stronger DHFR and tumor cell growth inhibition compared to Compound 1 and methotrexate [].

N-[4-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]thiophene-2-carbonyl]-L-glutamic Acid (Compound 2i)

  • Compound Description: In this analog, the benzene ring of Compound 1 is replaced with a thiophene ring, resulting in a heterocyclic isostere. Compound 2i demonstrates potent DHFR and cell growth inhibitory activity, surpassing methotrexate and 10-ethyl-10-deazapterin in potency [].

(S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one (Ipatasertib)

  • Compound Description: Ipatasertib is a potent AKT inhibitor clinically investigated for cancer treatment. Research on this compound has focused on developing efficient synthesis and purification methods for its salts, particularly its monohydrochloride form [].

8-(3-Pentylamino)-2-methyl-3-(2-chloro-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine (Compound I)

  • Compound Description: This compound acts as a corticotropin-releasing factor 1 (CRF1) receptor antagonist [].

(S)-7-(4-Fluorophenyl)-N2-(3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)-N4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine (BMS-932481)

  • Compound Description: BMS-932481 belongs to a class of γ-secretase modulators (GSMs) that selectively reduce the production of amyloid-β peptide (Aβ1-42), a key player in Alzheimer's disease pathogenesis. This compound demonstrates robust pharmacological activity across various species, including humans [].

6,7-Dihydro-6-[2-(dimethylamino)ethyl]-4-(3-nitrophenyl)-2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-5-one (FR 75469)

  • Compound Description: FR 75469 exhibits potent anti-anoxic activity and effectively combats lipid peroxidation and arachidonate-induced cerebral edema in animal models [].

Properties

CAS Number

88268-11-5

Product Name

4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

IUPAC Name

4-methyl-2-(4-methylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Molecular Formula

C13H20N4

Molecular Weight

232.331

InChI

InChI=1S/C13H20N4/c1-10-11-4-3-5-12(11)15-13(14-10)17-8-6-16(2)7-9-17/h3-9H2,1-2H3

InChI Key

HCAKSDSGZFUIHG-UHFFFAOYSA-N

SMILES

CC1=C2CCCC2=NC(=N1)N3CCN(CC3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.